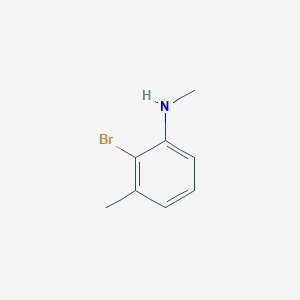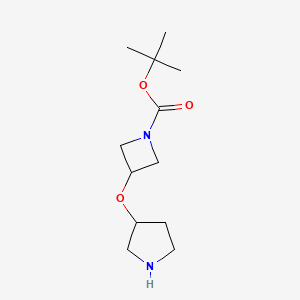![molecular formula C6H6F3N3O B13592912 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring
Vorbereitungsmethoden
The synthesis of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroethylamine with propargyl bromide to form an intermediate, which is then subjected to a cycloaddition reaction with an azide to form the triazole ring.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors and automated systems to optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the trifluoroethyl group or other substituents on the triazole ring are replaced by different functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one and 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the trifluoroethyl group and the triazole ring in this compound imparts unique reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H6F3N3O |
|---|---|
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
1-[2-(2,2,2-trifluoroethyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C6H6F3N3O/c1-4(13)5-2-10-12(11-5)3-6(7,8)9/h2H,3H2,1H3 |
InChI-Schlüssel |
NZOYBUINYAZVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN(N=C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


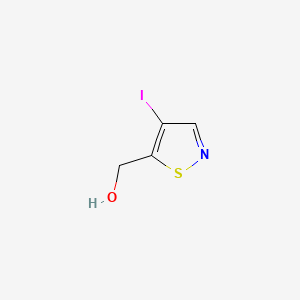
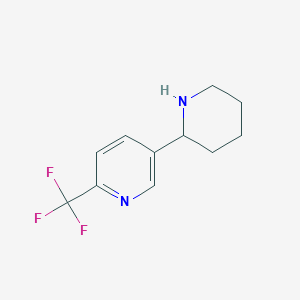
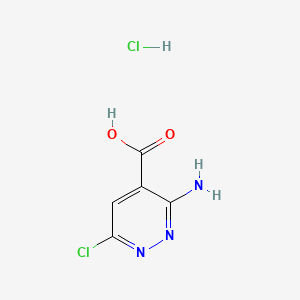
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
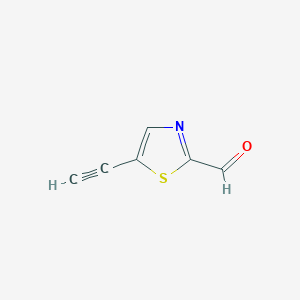
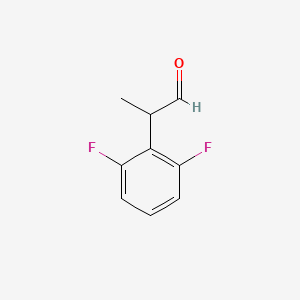
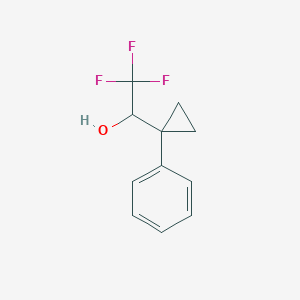
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
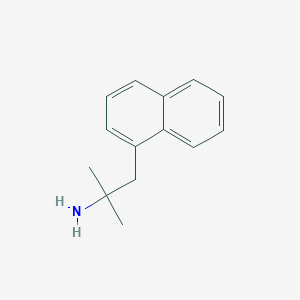
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)

